molecular formula C12H13ClN2O6S B2772268 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 368427-83-2

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B2772268
CAS No.: 368427-83-2
M. Wt: 348.75
InChI Key: BKHPZXDFWAGBKX-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C12H13ClN2O6S. It is known for its applications in various scientific research fields, particularly in chemistry and biology. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps, including the introduction of the sulfonyl and nitrophenyl groups to the piperidine ring. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure its high purity and yield.

Chemical Reactions Analysis

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:

    4-Chloro-3-nitrophenylsulfonyl chloride: This compound is a precursor in the synthesis of this compound.

    4-Chloro-3-nitrophenylsulfonamide: This compound shares the nitrophenylsulfonyl group but differs in its overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O6S/c13-10-2-1-9(7-11(10)15(18)19)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHPZXDFWAGBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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